2-Amino-4-chloro-5-nitrophenol

Description

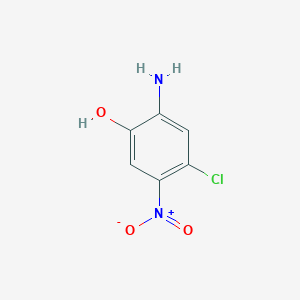

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-chloro-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c7-3-1-4(8)6(10)2-5(3)9(11)12/h1-2,10H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARYBZGMUVAJMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Record name | 2-AMINO-4-CHLORO-5-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19762 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024471 | |

| Record name | 2-Amino-4-chloro-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-4-chloro-5-nitrophenol is an orange powder that turns dark at 392 °F. (NTP, 1992) | |

| Record name | 2-AMINO-4-CHLORO-5-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19762 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 2-AMINO-4-CHLORO-5-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19762 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

6358-07-2 | |

| Record name | 2-AMINO-4-CHLORO-5-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19762 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-4-chloro-5-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6358-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-amino-4-chloro-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6358-07-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7537 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-amino-4-chloro-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-4-chloro-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-chloro-5-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-4-chloro-5-nitrophenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S23ZR6J4GW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

437 °F (Decomposes) (NTP, 1992) | |

| Record name | 2-AMINO-4-CHLORO-5-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19762 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-chloro-5-nitrophenol (CAS No. 6358-07-2)

Introduction: A Versatile Nitrophenolic Intermediate

2-Amino-4-chloro-5-nitrophenol is a substituted aromatic compound belonging to the class of nitrophenols.[1] Identified by the CAS Registry Number 6358-07-2 , this molecule is a trifunctional organic intermediate, featuring an amino group, a chlorine atom, and a nitro group positioned on a phenol ring.[1] This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor in various branches of chemical synthesis.

Historically, its primary application has been as a key intermediate in the manufacture of dyes, particularly azo dyes for the textile industry, and in the synthesis of couplers for photographic materials.[2][3] While its structural motifs are common in biologically active compounds, its direct application in drug development is not extensively documented in public literature. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, key applications, and safety protocols, tailored for researchers and development scientists.

The structural representation of this compound is as follows:

IUPAC Name: this compound[1] Synonyms: 4-Chloro-5-nitro-2-aminophenol, 5-Chloro-2-hydroxy-4-nitroaniline, NSC 7537[1]

Part 1: Physicochemical and Spectroscopic Profile

The compound typically appears as a light yellow to brown or orange crystalline powder.[1] Its physical and chemical characteristics are crucial for designing reaction conditions, purification strategies, and ensuring safe handling.

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below. It exhibits low solubility in water but is more soluble in organic solvents.[1][4]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅ClN₂O₃ | [1] |

| Molecular Weight | 188.57 g/mol | [1] |

| Melting Point | 225 °C (decomposes) | [4] |

| Boiling Point | 402.4 ± 45.0 °C (Predicted) | |

| Density | 1.655 ± 0.06 g/cm³ (Predicted) | |

| Appearance | Light yellow to brown/orange powder/crystal | [1][4] |

| Water Solubility | <0.1 mg/mL (Insoluble) | [4] |

| pKa | 7.45 ± 0.24 (Predicted) | |

| LogP (Octanol-Water) | 1.2 (Computed) | [4] |

Spectroscopic Characteristics

While specific spectra are proprietary, the structural features of this compound allow for the prediction of its key spectroscopic signatures, which are essential for reaction monitoring and quality control.

| Spectroscopy | Expected Features |

| ¹H-NMR | Aromatic region: Two singlets or doublets corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing (Cl, NO₂) and electron-donating (OH, NH₂) groups. Broad signals for the -NH₂ and -OH protons, which are exchangeable with D₂O. |

| ¹³C-NMR | Six distinct signals in the aromatic region (approx. 110-160 ppm). The carbons attached to the electronegative oxygen, nitrogen, and chlorine atoms will show characteristic downfield shifts. |

| FT-IR (cm⁻¹) | - O-H Stretch: Broad band around 3300-3500 cm⁻¹.- N-H Stretch: Two distinct peaks for the primary amine around 3300-3400 cm⁻¹.- NO₂ Stretch: Strong asymmetric and symmetric stretches around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹.- C-Cl Stretch: Around 700-800 cm⁻¹. |

| Mass Spec. | - Molecular Ion (M⁺): Expected at m/z ≈ 188 (for ³⁵Cl) and 190 (for ³⁷Cl) in a ~3:1 ratio.- Monoisotopic Mass: 187.9989 Da.[4] |

Part 2: Synthesis and Purification

The synthesis of this compound is a multi-step process, often starting from more readily available precursors. A documented method involves the protection, cyclization, nitration, and subsequent hydrolysis of 2-amino-4-chlorophenol.[2] This pathway is chosen to control the regioselectivity of the nitration step, preventing the formation of undesired isomers.

Synthetic Workflow Diagram

Sources

- 1. This compound | C6H5ClN2O3 | CID 3894848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN105753730A - Method for preparing this compound - Google Patents [patents.google.com]

- 3. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents [patents.google.com]

- 4. CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Amino-4-chloro-5-nitrophenol

Introduction

2-Amino-4-chloro-5-nitrophenol is a substituted aromatic compound of significant interest in organic synthesis. It serves as a crucial intermediate in the manufacturing of a range of specialized chemicals, including dyes and materials for photosensitive applications.[1] A thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals to ensure its effective and safe utilization in synthetic pathways, optimize reaction conditions, and develop robust analytical methods for quality control.

This guide provides an in-depth analysis of the core physicochemical characteristics of this compound. We will move beyond a simple recitation of data, offering insights into the causality behind its properties and the experimental methodologies required for their validation. The protocols described herein are designed to be self-validating, reflecting best practices in chemical research and development.

Chemical Identity and Structure

The foundational step in characterizing any chemical substance is to establish its unambiguous identity. This compound is registered under several identifiers, ensuring its precise tracking across global databases and supply chains.

-

IUPAC Name: this compound[2]

-

Common Synonyms: 4-Chloro-5-nitro-2-aminophenol, 2-Amino-5-nitro-4-chlorophenol[4][5]

-

Molecular Structure: The molecule consists of a phenol ring substituted with an amino (-NH₂), a chloro (-Cl), and a nitro (-NO₂) group. The relative positions of these functional groups are critical to the molecule's reactivity and overall properties.

Summary of Physicochemical Properties

For rapid assessment and comparison, the key physicochemical properties of this compound are summarized in the table below. These values represent a consolidation of experimental and predicted data from authoritative sources.

| Property | Value | Source(s) |

| Molecular Weight | 188.57 g/mol | [2][3][5] |

| Appearance | Orange or yellow to brown crystalline powder | [2][4][6] |

| Melting Point | 225 °C (may decompose) | [2][3][6][7] |

| Boiling Point | 402.4 ± 45.0 °C (Predicted) | [3][6] |

| Water Solubility | Very low to insoluble (<0.01 g/100 mL at 22 °C) | [2][3][5][6] |

| Density | 1.655 ± 0.06 g/cm³ (Predicted) | [3][6] |

| pKa | 7.45 ± 0.24 (Predicted) | [3][5][6] |

| LogP (Octanol/Water) | 1.2 - 1.24 | [2][5] |

In-Depth Physicochemical Analysis

Physical State and Solubility Profile

This compound exists as an orange crystalline powder at standard temperature and pressure.[2] Its stability is generally good, though it may be sensitive to prolonged air exposure.[2]

The compound's solubility is a critical parameter for its application in synthesis and for developing purification protocols. It is characterized by very poor solubility in water.[5] This is an expected characteristic, given the largely nonpolar aromatic ring structure. However, it demonstrates higher solubility in organic solvents, a property leveraged during its synthesis and purification.[4] The presence of the amino and phenolic hydroxyl groups allows for some interaction with polar solvents, but the overall molecular character is dominated by the aromatic system.

Thermal Properties: Melting and Boiling Points

The melting point of this compound is consistently reported at 225 °C.[3][6][7] Some sources note that the compound darkens and decomposes at this temperature, which is not uncommon for molecules containing nitro and amino functional groups that can be thermally labile.[2] The high melting point is indicative of a stable crystalline lattice structure with significant intermolecular forces. The predicted boiling point is approximately 402.4 °C, though achieving this temperature without significant decomposition would be challenging.[6]

Acidity and Partition Coefficient

The predicted pKa of 7.45 is attributed to the phenolic hydroxyl group.[3][5] This value suggests that the compound is a weak acid. The acidity is influenced by the electron-withdrawing effects of the nitro and chloro substituents on the aromatic ring, which stabilize the corresponding phenoxide anion.

The octanol-water partition coefficient (LogP) is reported to be around 1.2.[2][5] This value indicates a moderate lipophilicity, suggesting the compound will preferentially partition into organic phases over aqueous phases, which aligns with its observed solubility profile. This parameter is crucial for predicting its behavior in biphasic reaction systems and its potential bioaccumulation.

Synthesis and Reactivity Overview

A common synthetic route for this compound starts from 2-amino-4-chlorophenol.[1][8] This multi-step process highlights the compound's role as a downstream intermediate.

Synthetic Workflow Diagram

Caption: A four-step synthesis of this compound.

In terms of reactivity, the compound is incompatible with strong oxidizing agents and strong bases.[3][6] The amino group can be readily acylated or diazotized, while the aromatic ring is susceptible to further substitution, guided by the existing functional groups.

Analytical and Spectroscopic Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of this compound.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for assessing the purity of the compound and for quantifying it in reaction mixtures.

Protocol: Purity Assessment by Reverse-Phase HPLC

-

System Preparation: Utilize a standard HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Prepare an isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid to ensure the protonation of the amino group and sharpen the peak shape.[9]

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Instrumental Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection: UV detector set at one of the compound's absorption maxima, such as 308 nm, for optimal sensitivity.[10]

-

-

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.

Causality: The choice of a C18 column is based on the compound's moderate lipophilicity. The acidic mobile phase suppresses the silanol interactions on the column and ensures consistent ionization of the analyte, leading to a symmetrical and reproducible peak.

Spectroscopic Profile

UV-Visible Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. In an acidic mobile phase, this compound exhibits absorption maxima (λmax) at 224 nm, 262 nm, and 308 nm.[10] These absorptions are characteristic of the substituted nitrophenol chromophore.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. The IR spectrum, available through techniques like ATR-IR, will show characteristic peaks for:

-

N-H stretching of the primary amine.

-

O-H stretching of the phenol.

-

Aromatic C-H and C=C stretching.

-

Asymmetric and symmetric N=O stretching of the nitro group.

-

C-Cl stretching. PubChem provides access to reference ATR-IR spectra for this compound.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise molecular structure.

-

¹H NMR: The proton NMR spectrum will provide signals corresponding to the aromatic protons and the protons of the amine and hydroxyl groups. The chemical shifts and coupling patterns of the aromatic protons are diagnostic of the substitution pattern on the ring. Reference ¹H NMR spectra are available in public databases.[2][11]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the aromatic ring, confirming the molecular backbone.[2]

Comprehensive Analytical Workflow

Caption: A comprehensive workflow for physicochemical characterization.

Safety and Handling

This compound must be handled with appropriate caution. It is classified as harmful if swallowed and is an irritant to the skin, eyes, and respiratory system.[2][3]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

-

First Aid: In case of eye contact, flush with water for at least 20-30 minutes.[2] For skin contact, wash the affected area thoroughly with soap and water.[13] If ingested or inhaled, seek immediate medical attention.[2][13]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials like strong oxidizing agents.[6][14]

Conclusion

This compound is a well-defined chemical entity with a distinct set of physicochemical properties. Its high melting point, poor water solubility, and moderate lipophilicity are key characteristics that dictate its handling, purification, and application in organic synthesis. The analytical workflows detailed in this guide, combining chromatography and spectroscopy, provide a robust framework for its quality control and structural verification. Adherence to strict safety protocols is essential when handling this compound to mitigate the risks associated with its irritant and harmful nature. This comprehensive understanding is critical for any scientist or researcher aiming to utilize this versatile intermediate in their work.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ChemBK. (2024). Phenol, 2-amino-4-chloro-5-nitro-.

- Patsnap. (n.d.). Method for preparing this compound. Eureka.

- Google Patents. (n.d.). CN105753730A - Method for preparing this compound.

- NanoAxis LLC. (n.d.). Phenol, 2-amino-4-chloro-5-nitro-.

- SIELC Technologies. (n.d.). Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column.

- SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Amino-4-nitrophenol.

- Global-chem.com. (n.d.). 2-Amino-4-Chloro-5-Nitro-Phenol CAS No.: 6358-02-7 Molecular Formula: C6h5cln2o3.

Sources

- 1. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 2. This compound | C6H5ClN2O3 | CID 3894848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. CAS 6358-07-2: this compound | CymitQuimica [cymitquimica.com]

- 5. 2-Amino-5-nitro-4-chlorophenol(6358-07-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 6. 6358-07-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Phenol, 2-amino-4-chloro-5-nitro- | NanoAxis LLC [nanoaxisllc.com]

- 8. CN105753730A - Method for preparing this compound - Google Patents [patents.google.com]

- 9. Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. UV-Vis Spectrum of 2-Amino-4-nitrophenol | SIELC Technologies [sielc.com]

- 11. This compound(6358-07-2) 1H NMR spectrum [chemicalbook.com]

- 12. aksci.com [aksci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. 2-Amino-4-Chloro-5-Nitro-Phenol CAS No.: 6358-02-7 Molecular Formula: C6h5cln2o3 [alfachemch.com]

spectroscopic data for 2-Amino-4-chloro-5-nitrophenol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-4-chloro-5-nitrophenol

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS: 6358-07-2), a key intermediate in the synthesis of pharmaceuticals and dyes.[1] We delve into the core analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide researchers, scientists, and drug development professionals with a foundational understanding of this molecule's structural and electronic properties. This guide emphasizes the "why" behind the data, linking spectral features to the underlying molecular architecture and providing field-proven protocols for data acquisition and interpretation.

Introduction: The Molecular Profile of this compound

This compound is a multi-functionalized aromatic compound. Its structure, featuring an electron-donating amino group (-NH₂), an electron-donating hydroxyl group (-OH), and two electron-withdrawing groups (a chloro -Cl and a nitro -NO₂), creates a unique electronic environment that is reflected in its spectroscopic signatures.[1] Accurate characterization is paramount for quality control, reaction monitoring, and regulatory compliance in its various applications.[1] This guide serves as a self-validating reference for the analytical characterization of this molecule.

Molecular Structure and Properties: [2][3]

-

Molecular Formula: C₆H₅ClN₂O₃

-

Molecular Weight: 188.57 g/mol

-

Appearance: Typically an orange or yellow to brown powder.[1][2]

-

Solubility: Sparingly soluble in water, more soluble in organic solvents.[1][2]

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands for its various functional moieties.

IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H and N-H stretching |

| ~1620 | Medium | N-H bending (scissoring) |

| ~1580 & ~1340 | Strong | Asymmetric & Symmetric N=O stretching (NO₂) |

| ~1480 | Medium | C=C aromatic ring stretching |

| ~1250 | Medium | C-O stretching (phenol) |

| ~1100 | Medium | C-N stretching |

| ~850 | Strong | C-Cl stretching |

| Note: Data is synthesized from available spectral databases. Peak positions and shapes can vary based on the sampling method (e.g., KBr pellet vs. ATR). | ||

| [2][4] |

Interpretation of the IR Spectrum

-

O-H and N-H Region: The broad absorption band between 3400 and 3200 cm⁻¹ is a composite of the O-H and N-H stretching vibrations, broadened by hydrogen bonding. [5]* Nitro Group: The two strong, sharp peaks around 1580 cm⁻¹ (asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch) are highly characteristic of a conjugated nitro group. [5]* Aromatic Region: The C=C stretching vibrations within the aromatic ring are observed around 1480 cm⁻¹.

-

Fingerprint Region: The region below 1400 cm⁻¹ contains a wealth of information, including the C-O, C-N, and C-Cl stretching vibrations, which are useful for confirming the overall structure.

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common, rapid technique for acquiring IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR setup. This is crucial to subtract the spectral contributions of air (CO₂, H₂O) from the final spectrum.

-

Sample Application: Place a small amount of the this compound powder onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Mass Spectrometry Data (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, which is useful for structural elucidation.

| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |

| 188/190 | High | Molecular Ion [M]⁺ |

| 158/160 | Medium | [M - NO]⁺ |

| 143/145 | Medium | [M - NO₂]⁺ |

| 107 | High | [M - NO₂ - Cl]⁺ |

| Note: Data is synthesized from available spectral databases. The presence of chlorine results in characteristic isotopic patterns (M and M+2 in an approximate 3:1 ratio). | ||

| [2][6] |

Interpretation of the Mass Spectrum

The fragmentation of nitroaromatic compounds is well-documented and follows predictable pathways. [7][8][9]

-

Molecular Ion: The molecular ion peak [M]⁺ is observed at m/z 188, with its isotope peak [M+2]⁺ at m/z 190 due to the presence of ³⁷Cl. [6]This confirms the molecular weight of the compound.

-

Key Fragmentations: A characteristic fragmentation of nitroaromatics is the loss of nitro (NO₂) and nitric oxide (NO) radicals. [6][7][9] * Loss of NO: The peak at m/z 158 corresponds to the loss of a nitric oxide radical (30 Da).

-

Loss of NO₂: The peak at m/z 143 corresponds to the loss of a nitro radical (46 Da).

-

Subsequent Losses: Further fragmentation can occur, such as the loss of a chlorine radical (35 Da) from the [M - NO₂]⁺ fragment to give the ion at m/z 107.

-

Caption: Proposed EI-MS fragmentation pathway.

Experimental Protocol for GC-MS (EI) Analysis

Gas Chromatography-Mass Spectrometry is a common method for analyzing volatile and semi-volatile compounds.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent like ethyl acetate or methanol.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

Use a standard non-polar column (e.g., DB-5ms).

-

Employ a temperature program, for instance, starting at 100°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.

-

-

MS Detection (EI):

-

The eluent from the GC column is directed into the ion source of the mass spectrometer.

-

Set the ionization energy to the standard 70 eV.

-

Acquire mass spectra over a range of m/z 50-300.

-

-

Data Analysis: Analyze the resulting chromatogram to identify the retention time of the compound and examine the corresponding mass spectrum for the molecular ion and characteristic fragments.

Conclusion

The spectroscopic characterization of this compound by NMR, IR, and MS provides a complete and self-validating picture of its molecular structure. The ¹H and ¹³C NMR spectra confirm the substitution pattern of the aromatic ring. The IR spectrum clearly identifies the key functional groups (-OH, -NH₂, -NO₂, C-Cl). Finally, mass spectrometry confirms the molecular weight and reveals a fragmentation pattern consistent with a nitroaromatic structure. The data and protocols presented in this guide serve as an authoritative reference for researchers engaged in the synthesis, analysis, and application of this important chemical intermediate.

References

- BenchChem. (n.d.). Characterization of 2-Nitrophenol and its Isomers by Raman Spectroscopy: A Comparative Guide. BenchChem.

- Junk, G. A., & Svec, H. J. (1963). The mass spectra of nitroaromatic compounds. Journal of the American Chemical Society, 85(7), 839-843.

- Abraham, R. J., et al. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 835-843.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3894848, this compound. PubChem.

- Al-Hunaiti, A., et al. (2013). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 81, 488-496.

- Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Chromatography A, 1020(2), 151-160.

- Dixit, V., & Yadav, R. A. (2015). Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2-Nitrophenol. Journal of Physical Chemistry & Biophysics, 5(4).

- ResearchGate. (n.d.). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c) 4-nitrophenol. ResearchGate.

- SIELC Technologies. (2018). This compound.

- Baxter, I., & Cameron, D. W. (1972). Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons. Journal of the Chemical Society, Perkin Transactions 2, (11), 1577-1580.

- Yukawa, Y., Tsuno, Y., & Sawada, M. (1975). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan, 48(10), 2849-2853.

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol.

- Zhang, L., et al. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Journal of Analytical Methods in Chemistry, 2021, 8868949.

- Abraham, R. J., et al. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 835-843.

- ResearchGate. (n.d.). 13C NMR spectrum of compound 5. ResearchGate.

- The Royal Society of Chemistry. (n.d.). Supporting information for - The ipso-hydroxylation of arylboronic acids with hydrogen peroxide catalyzed by recyclable Amberlite-supported copper catalyst. The Royal Society of Chemistry.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232).

- ResearchGate. (n.d.). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate.

- NIST. (n.d.). Methanone, (2-amino-5-nitrophenyl)(2-chlorophenyl)-. NIST WebBook.

- SpectraBase. (n.d.). 2-Amino-6-chloro-4-nitrophenol - Optional[13C NMR] - Chemical Shifts.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4984721, 2-Amino-5-nitrophenol. PubChem.

- Schaefer, T., & Schneider, W. G. (1962). THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS. Canadian Journal of Chemistry, 40(4), 580-591.

- ChemWhat. (n.d.). This compound CAS#: 6358-07-2.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3613389, 2-Amino-4-nitrophenol. PubChem.

- ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. ResearchGate.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4679699, 2-Amino-6-chloro-4-nitrophenol. PubChem.

- PubChemLite. (n.d.). This compound (C6H5ClN2O3).

- SpectraBase. (n.d.). 2-Amino-6-chloro-4-nitrophenol - Optional[FTIR] - Spectrum.

- NIST. (n.d.). Phenol, 4-nitro-. NIST WebBook.

- ResearchGate. (n.d.). IR spectrum of 4-amino-2-nitrophenol. ResearchGate.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91591, 2-Amino-5-chlorophenol. PubChem.

Sources

- 1. CAS 6358-07-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C6H5ClN2O3 | CID 3894848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A-Z Guide to 2-Amino-4-chloro-5-nitrophenol Synthesis from o-Aminophenol

An In-depth Technical Guide for Chemical Synthesis Professionals

Abstract

This guide provides a comprehensive, technically-grounded pathway for the synthesis of 2-Amino-4-chloro-5-nitrophenol, a key intermediate in the manufacturing of dyes, photosensitive materials, and pharmaceuticals.[1] Starting from the readily available o-aminophenol, this multi-step synthesis employs a strategic use of a protecting group to control regioselectivity during subsequent chlorination and nitration reactions. Each step is detailed with in-depth procedural explanations, mechanistic insights, and critical safety considerations to ensure a reproducible and safe laboratory operation.

Strategic Overview: A Four-Step Synthesis

The direct functionalization of o-aminophenol presents significant challenges due to the strong activating and ortho-, para-directing nature of both the amino (-NH2) and hydroxyl (-OH) groups. Such high reactivity often leads to a mixture of isomers and potential oxidation of the aromatic ring.

To circumvent these issues, a more robust and controlled four-step approach is employed. This strategy hinges on the temporary protection of the highly reactive amino group as an acetamide. This modification tempers the group's activating strength and introduces steric hindrance, allowing for precise, regioselective introduction of the chloro and nitro substituents in subsequent steps.

The Proposed Synthetic Pathway:

-

Protection: Acetylation of the amino group of o-aminophenol to yield N-(2-hydroxyphenyl)acetamide (2-acetamidophenol).

-

Chlorination: Regioselective chlorination of 2-acetamidophenol at the 4-position to yield 2-acetamido-4-chlorophenol.

-

Nitration: Regioselective nitration of 2-acetamido-4-chlorophenol at the 5-position to yield 2-acetamido-4-chloro-5-nitrophenol.

-

Deprotection: Acid-catalyzed hydrolysis of the acetamido group to furnish the final product, this compound.

This logical progression is visualized in the workflow diagram below.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols & Mechanistic Insights

Step 1: Protection via Acetylation of o-Aminophenol

Objective: To protect the amino group as an acetamide, reducing its activating influence and preventing unwanted side reactions.

Reaction: o-Aminophenol + Acetic Anhydride → N-(2-hydroxyphenyl)acetamide

Mechanistic Rationale: The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and a proton transfer step yields the stable N-(2-hydroxyphenyl)acetamide, also known as 2-acetamidophenol.[2] This conversion is crucial as the resulting acetamido group is less activating than the primary amine, allowing for more controlled electrophilic aromatic substitution.

Experimental Protocol:

-

In a well-ventilated fume hood, suspend o-aminophenol in a suitable volume of water.

-

While stirring vigorously, add acetic anhydride to the suspension. The addition should be controlled to manage the exothermic reaction.

-

Continue stirring until the reaction is complete, often indicated by the dissolution of the starting material followed by the precipitation of the product.

-

Cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove acetic acid and any unreacted starting materials.[3]

-

The product can be purified further by recrystallization from aqueous ethanol to yield white crystals.[3]

| Parameter | Value/Condition | Source |

| Reagents | o-Aminophenol, Acetic Anhydride, Water | [3] |

| Reaction Time | ~30-60 minutes | [3] |

| Temperature | Room Temperature (exotherm control) | [3] |

| Work-up | Ice bath cooling, vacuum filtration | [3] |

| Purification | Recrystallization from aq. ethanol | [3] |

| Expected Yield | 70-90% | [4] |

Step 2: Regioselective Chlorination

Objective: To introduce a chlorine atom at the 4-position of the aromatic ring.

Reaction: N-(2-hydroxyphenyl)acetamide + Sulfuryl Chloride (SO₂Cl₂) → 2-Acetamido-4-chlorophenol

Mechanistic Rationale: In electrophilic aromatic substitution, the existing substituents guide the incoming electrophile. The hydroxyl (-OH) and acetamido (-NHCOCH₃) groups are both ortho-, para-directors. The position para to the strongly activating hydroxyl group (C4) is the most electronically enriched and sterically accessible site. Sulfuryl chloride, often in the presence of a Lewis acid catalyst like AlCl₃, serves as the source of the electrophilic chlorinating agent.[5][6] The reaction proceeds with high regioselectivity for the 4-position.[5][6]

Experimental Protocol:

-

Dissolve N-(2-hydroxyphenyl)acetamide in a suitable inert solvent, such as dichloromethane or chloroform.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of sulfuryl chloride (SO₂Cl₂) in the same solvent dropwise, ensuring the temperature does not rise significantly.

-

After the addition is complete, allow the reaction to stir at room temperature until TLC or HPLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly adding water or a dilute solution of sodium bicarbonate to neutralize the acidic byproducts (HCl and H₂SO₄).

-

Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

| Parameter | Value/Condition | Source |

| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) | [5][6] |

| Solvent | Dichloromethane, Chloroform | [7] |

| Temperature | 0-5 °C (addition), then Room Temp. | [5] |

| Catalyst (optional) | AlCl₃ or FeCl₃ | [5] |

| Work-up | Aqueous quench, extraction | General Protocol |

| Purification | Recrystallization / Chromatography | General Protocol |

Step 3: Regioselective Nitration

Objective: To introduce a nitro group at the 5-position.

Reaction: 2-Acetamido-4-chlorophenol + HNO₃/H₂SO₄ → 2-Acetamido-4-chloro-5-nitrophenol

Mechanistic Rationale: The nitration of the 2-acetamido-4-chlorophenol intermediate is governed by the directing effects of the three existing substituents.

-

-OH (hydroxyl): Strong activator, ortho-, para-director (directs to C6).

-

-NHCOCH₃ (acetamido): Strong activator, ortho-, para-director (directs to C3, C5).

-

-Cl (chloro): Deactivator, ortho-, para-director (directs to C3, C5).

The position para to the acetamido group (C5) is strongly activated. The nitro group, a strong deactivator, will preferentially add to this activated position. The use of a nitrating mixture (concentrated nitric and sulfuric acids) generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.[8] A patent describes a similar process where 5-chloro-2-methylbenzoxazole is nitrated to introduce a nitro group at the adjacent position.[1]

Experimental Protocol:

-

In a flask equipped with a dropping funnel and a thermometer, carefully add 2-acetamido-4-chlorophenol to concentrated sulfuric acid, keeping the temperature below 10 °C with an ice-salt bath.

-

Prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice-salt bath.

-

Add the cold nitrating mixture dropwise to the solution of the substrate, maintaining the reaction temperature between 0 °C and 10 °C.[8]

-

After the addition, stir the mixture for an additional period while monitoring the reaction progress by TLC.

-

Once complete, pour the reaction mixture slowly over crushed ice with vigorous stirring.

-

The precipitated solid product is collected by vacuum filtration, washed extensively with cold water until the washings are neutral, and dried.

| Parameter | Value/Condition | Source |

| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | [8] |

| Temperature | 0-10 °C | [8] |

| Mole Ratio (HNO₃:Substrate) | ~1.0 - 1.2 : 1 | [8] |

| Work-up | Quenching on ice, filtration | [8] |

| Purification | Washing with cold water | [8] |

Step 4: Deprotection via Acid Hydrolysis

Objective: To remove the acetyl protecting group and regenerate the free amino group to yield the final product.

Reaction: 2-Acetamido-4-chloro-5-nitrophenol + H₂O/H⁺ → this compound + Acetic Acid

Mechanistic Rationale: Acid-catalyzed hydrolysis of the amide is a well-established deprotection method. The reaction is initiated by the protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of acetic acid regenerate the amino group.[9]

Experimental Protocol:

-

Suspend the 2-acetamido-4-chloro-5-nitrophenol in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture under reflux until the reaction is complete (monitor by TLC/HPLC).

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

The product, often precipitating as its hydrochloride salt, is collected by filtration.

-

To obtain the free amine, the salt can be neutralized by dissolving it in water and adding a base (e.g., sodium bicarbonate or dilute ammonia) until the pH is neutral.

-

Collect the precipitated this compound by filtration, wash with water, and dry.

| Parameter | Value/Condition | Source |

| Reagents | Concentrated HCl, Ethanol/Water | General Protocol |

| Temperature | Reflux | General Protocol |

| Work-up | Cooling, filtration, neutralization | General Protocol |

| Purification | Washing with water | General Protocol |

Safety and Handling

Chemical synthesis involves hazardous materials, and adherence to strict safety protocols is mandatory.

-

Sulfuryl Chloride (SO₂Cl₂): Highly corrosive and water-reactive.[10][11] Contact can cause severe skin and eye burns.[10] Inhalation can lead to respiratory irritation and potentially fatal pulmonary edema.[10] It reacts violently with water, releasing toxic and corrosive gases.[10][12] Always handle in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, splash goggles, and a lab coat.[13][14] Keep away from water and moisture.[13]

-

Nitrating Mixture (HNO₃/H₂SO₄): Extremely corrosive and a strong oxidizing agent. Can cause severe burns upon contact. Reactions are highly exothermic and require strict temperature control to prevent runaway reactions. All additions must be performed slowly and with adequate cooling.

-

General Precautions: All steps of this synthesis should be performed in a well-ventilated chemical fume hood. Appropriate PPE must be worn at all times. Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The described four-step synthesis provides a reliable and regiochemically controlled route to this compound from o-aminophenol. By employing an N-acetylation protection strategy, this pathway effectively navigates the challenges of directing multiple electrophilic substitutions on a highly activated aromatic ring. The detailed protocols and mechanistic discussions herein serve as a robust guide for researchers and drug development professionals engaged in the synthesis of complex aromatic intermediates.

References

- US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents.

- US20230104724A1 - An environment-friendly process for selective acylation of aminophenol - Google Patents.

- Hazardous Substance Fact Sheet - 1768. URL: [Link]

- 2-Acetamidophenol | C8H9NO2 | CID 11972 - PubChem - NIH. URL: [Link]

- JPH0532589A - Method for nitration of 2,6-dichlorophenol - Google Patents.

- Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase - MDPI. URL: [Link]

- Regioselective synthesis of important chlorophenols in the presence of methylthioalkanes with remote SMe, OMe or OH substituents | Request PDF - ResearchG

- CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents.

- Laboratory and field evidence of the photonitration of 4-chlorophenol to 2-nitro-4-chlorophenol and of the associated bicarbon

- SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES - Vietnam Journals Online. URL: [Link]

- Method for preparing this compound - Eureka | P

- Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed. URL: [Link]

- Determination of 2-amino-4-chlorophenol (related substance)

- Transformation of acetaminophen by chlorination produces the toxicants 1,4-benzoquinone and N-acetyl-p-benzoquinone imine - PubMed. URL: [Link]

- Synthesis of paracetamol by acetylation - The Royal Society of Chemistry. URL: [Link]

- Improved Processes For Preparing 4 Chloro 2 Amino Phenol And - Quick Company. URL: [Link]

- The use of polymeric sulfides as catalysts for the para -regioselective chlorination of phenol and 2-chlorophenol | Request PDF - ResearchG

- Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu 2 O@CeO 2. URL: [Link]

- US3428673A - Nitration of 4-acetamidobenzoic acid - Google Patents.

- The acidic hydrolysis of N -acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA)

- 2-amino-4-nitrophenol - Organic Syntheses Procedure. URL: [Link]

- Transformation of acetaminophen during water chlorination treatment: kinetics and transformation products identific

- Acetylation of p Aminophenol by Preyssler's anion [NaP 5 W 30 O 110 ] 14 - ResearchG

- Chromatogram for nitration of substituted phenol (4-chlorophenol) with 32.

- pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside - ChemRxiv. URL: [Link]

Sources

- 1. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 2. 2-Acetamidophenol | C8H9NO2 | CID 11972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]

- 8. US3428673A - Nitration of 4-acetamidobenzoic acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. nj.gov [nj.gov]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

A Technical Guide to the Potential Biological Activities of 2-Amino-4-chloro-5-nitrophenol

Abstract

2-Amino-4-chloro-5-nitrophenol is an organic compound with a multifaceted profile, primarily recognized as a crucial intermediate in the synthesis of dyes, polymers, and as a scaffold for more complex molecules.[1][2] While direct and extensive research into its intrinsic biological activities is limited, a comprehensive analysis of its derivatives and structurally related compounds reveals a landscape rich with potential for antimicrobial and anticancer applications. This guide synthesizes the available toxicological data for the parent compound and extrapolates its potential therapeutic activities from studies on its chemical analogues, providing a roadmap for future research and development in medicinal chemistry.

Physicochemical and Toxicological Profile of this compound

This compound is an orange crystalline powder that darkens upon heating.[2][3] It is characterized by the presence of amino, chloro, and nitro functional groups on a phenol backbone, which contribute to its reactivity and potential for chemical modification.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6358-07-2 | [1] |

| Molecular Formula | C6H5ClN2O3 | [1] |

| Molecular Weight | 188.57 g/mol | [2] |

| Melting Point | 225 °C (decomposes) | [3][4] |

| Solubility | Insoluble in water; soluble in organic solvents | [1][3] |

| Stability | Stable, but may be sensitive to prolonged air exposure. Incompatible with strong oxidizing agents and strong bases. | [3][4] |

The toxicological profile of this compound indicates that it should be handled with care. It is reported to be harmful if swallowed, inhaled, or in contact with skin, and can cause irritation to the skin, eyes, and respiratory tract.[3][5]

Potential Biological Activities Inferred from Derivatives

While direct studies on the biological activities of this compound are not extensively available, research on its derivatives provides compelling evidence for its potential as a lead compound in drug discovery.

Anticancer Potential

Several studies have demonstrated significant anticancer activity in derivatives of this compound. This suggests that the core structure, when appropriately modified, can interact with biological targets relevant to cancer progression.

A study on 1,3,4-oxadiazole analogues derived from a related compound, 4-chloro-2-aminophenol, showed promising anticancer activity.[6] Specifically, the compound 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol demonstrated significant growth inhibition against various cancer cell lines, including non-small cell lung cancer, colon cancer, and CNS cancer.[6]

Similarly, pyrano[2,3-d]pyrimidine and thiazolidinone derivatives have been synthesized and shown to possess anticancer properties.[7][8] These findings collectively suggest that the 2-amino-4-chlorophenol scaffold is a promising starting point for the development of novel anticancer agents.

Workflow for Investigating Anticancer Activity of Novel Derivatives

Caption: Workflow for the synthesis and evaluation of anticancer derivatives.

Antimicrobial Potential

The potential for antimicrobial activity is also suggested by the chemical nature of this compound and studies on related compounds.[1] For instance, a study on 2-amino-4-nitrophenol and its derivatives demonstrated fungicidal effects against several phytopathogenic fungi.[9] The introduction of different organic radicals to the amino group modulated the fungicidal activity, indicating that the core structure can be tuned for specific antimicrobial targets.[9]

Furthermore, a chlorinated thymol derivative, 4-chloro-2-isopropyl-5-methylphenol, has shown antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), including the ability to prevent biofilm formation.[10] This highlights the potential of chlorinated phenolic compounds in combating antibiotic-resistant bacteria.

Potential Mechanisms of Action

The mechanisms through which derivatives of this compound may exert their biological effects are likely diverse and depend on the specific modifications made to the parent molecule.

For anticancer activity, potential mechanisms could involve the inhibition of key enzymes in cell signaling pathways, such as protein kinases or topoisomerases. The planar aromatic structure could facilitate intercalation into DNA, leading to cell cycle arrest and apoptosis.

In the context of antimicrobial activity, the mechanism could involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with metabolic pathways. For example, some nitazoxanide analogues, which share structural similarities, are known to inhibit pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme crucial for anaerobic metabolism.[11]

Hypothesized Signaling Pathway Inhibition by Anticancer Derivatives

Caption: Hypothesized inhibition of a growth factor signaling pathway.

Detailed Experimental Protocols

To facilitate further research, the following are examples of experimental protocols adapted from studies on related compounds.

General Procedure for Synthesis of 1,3,4-Oxadiazole Derivatives

This protocol is adapted from the synthesis of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues.[6]

-

Reduction of the Nitro Group: Reduce the nitro group of this compound to an amino group using a suitable reducing agent (e.g., Sn/HCl) to yield 2,5-diamino-4-chlorophenol.

-

Urea Formation: React the resulting diamine with a solution of sodium cyanate in hot water with continuous stirring to form a urea derivative.

-

Hydrazinecarboxamide Synthesis: Reflux the urea derivative with hydrazine hydrate in absolute ethanol.

-

Oxadiazole Ring Formation: React the resulting hydrazinecarboxamide with various aromatic carboxylic acids in the presence of a dehydrating agent (e.g., POCl3) to yield the final 1,3,4-oxadiazole derivatives.

-

Purification and Characterization: Purify the synthesized compounds using column chromatography and characterize their structures using NMR and mass spectrometry.

In Vitro Anticancer Activity Screening (MTT Assay)

This protocol is a standard method for assessing the cytotoxicity of compounds against cancer cell lines.

-

Cell Culture: Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically in a logarithmic dilution series) and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Future Directions and Conclusion

The available evidence strongly suggests that this compound is a valuable scaffold for the development of novel therapeutic agents. Future research should focus on:

-

Direct Biological Screening: Conducting comprehensive in vitro and in vivo studies on this compound itself to establish its intrinsic biological activity profile.

-

Library Synthesis and SAR Studies: Synthesizing a diverse library of derivatives to establish clear structure-activity relationships (SAR) for both anticancer and antimicrobial activities.

-

Mechanism of Action Elucidation: Investigating the precise molecular targets and mechanisms of action for the most potent derivatives.

-

Toxicological Evaluation: Performing detailed toxicological studies on promising lead compounds to assess their safety profiles.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- National Industrial Chemicals Notification and Assessment Scheme. (2014). Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. Australian Government Department of Health.

- Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6129.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Profile of this compound: Properties and Synthesis Applications.

- Lesyk, R., Gzella, A., & Atamanyuk, D. (2018). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 23(10), 2547.

- National Toxicology Program. (1988). Toxicology and Carcinogenesis Studies of 2-Amino-5-nitrophenol (CAS No. 121-88-0) in F344/N Rats and B6C3F1 Mice (Gavage Studies) (NTP TR 334). U.S. Department of Health and Human Services.

- Moodley, T., Koorbanally, N. A., & Singh, P. (2019). Synthesis of chloro, fluoro, and nitro derivatives of 7‐amino‐5‐aryl‐6‐cyano‐5 H ‐pyrano[2,3‐d]pyrimidin‐2,4‐diones using organic catalysts and their antimicrobial and anticancer activities. Journal of Heterocyclic Chemistry, 56(11), 3025-3033.

- Scientific Committee on Consumer Products. (2006). Opinion on 2-amino-6-chloro-4-nitrophenol. European Commission.

- ChemWhat. (n.d.). This compound CAS#: 6358-07-2.

- Schenzle, A., Lenke, H., Spain, J. C., & Knackmuss, H. J. (1999). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 65(6), 2317-2323.

- Przybysz, A., Wrochna, M., Słowiński, M., & Gawrońska, H. (2014). Biological mode of action of a nitrophenolates-based biostimulant: case study. Frontiers in Plant Science, 5, 713.

- Arora, P. K., & Bae, H. (2014). A two-component para-nitrophenol monooxygenase initiates a novel 2-chloro-4-nitrophenol catabolism pathway in Rhodococcus imtechensis RKJ300. Applied and Environmental Microbiology, 80(10), 3040-3049.

- Perelomov, L. V., Shul'gin, V. F., & Perelomova, I. A. (2019). Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives. Bulletin of Experimental Biology and Medicine, 167(1), 64-67.

- Brogden, N. K., & Brogden, T. L. (2017). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. ACS Omega, 2(7), 3536-3543.

- Rohn, S., Rawel, H. M., & Kroll, J. (2002). Inhibitory effects of plant phenols on the activity of selected enzymes. Journal of Agricultural and Food Chemistry, 50(12), 3566-3571.

- International Agency for Research on Cancer. (1993). 2-Amino-5-nitrophenol. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 57, Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. IARC.

- Kim, B. C., Kim, H., Lee, H. S., Kim, S. H., Cho, D. H., Jung, H. J., ... & Yang, Y. H. (2020). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Microorganisms, 8(11), 1660.

- Min, J., Zhang, J., Zhou, X., & Wu, L. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. AMB Express, 8(1), 49.

Sources

- 1. CAS 6358-07-2: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound | 6358-07-2 [smolecule.com]

- 3. This compound | C6H5ClN2O3 | CID 3894848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. aksci.com [aksci.com]

- 6. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 2-Amino-4-chloro-5-nitrophenol: A Versatile Building Block in Modern Organic Synthesis

Foreword: Unveiling the Potential of a Multifunctional Precursor

In the landscape of organic synthesis, the strategic value of a starting material is measured by its functional group versatility, predictable reactivity, and its capacity to serve as a scaffold for complex molecular architectures. 2-Amino-4-chloro-5-nitrophenol (CAS No: 6358-07-2) is a quintessential example of such a high-value building block.[1][2] While it is most renowned as a critical intermediate in the synthesis of azo dyes for the textile industry, its utility extends far beyond coloration.[1][3] The carefully orchestrated arrangement of an amino group, a hydroxyl group, a chloro atom, and a nitro group on a benzene ring provides a rich playground for chemists. This guide offers an in-depth exploration of the chemical personality of this compound, moving beyond simple reaction schemes to explain the causality behind its synthetic applications and providing field-proven insights for researchers in dye manufacturing, pharmaceuticals, and materials science.

Core Chemical and Physical Profile

A comprehensive understanding of a reagent's physical properties is the foundation of its effective application in any synthetic protocol. This compound is typically encountered as an orange to yellow-brown crystalline powder.[4][5] Its stability and solubility characteristics are critical determinants for reaction setup and purification strategies.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [6] |

| CAS Number | 6358-07-2 | [1][6] |

| Molecular Formula | C₆H₅ClN₂O₃ | [6] |

| Molecular Weight | 188.57 g/mol | [4][6] |

| Appearance | Orange powder | [2][4][6] |

| Melting Point | ~225 °C (decomposes) | [4][6][7] |

| Solubility | Insoluble in water; soluble in organic solvents. | [5][6] |

| Stability | Stable under recommended storage conditions, but may be sensitive to prolonged air exposure. Incompatible with strong oxidizing agents. | [6][7] |

Strategic Reactivity: A Tale of Four Functional Groups

The synthetic versatility of this compound stems from the distinct reactivity of its four functional groups. Their electronic interplay dictates the molecule's behavior as both a nucleophile and a precursor to potent electrophiles.

-

The Primary Aromatic Amine (-NH₂): This group is the primary center for nucleophilic attack and, most importantly, the gateway to diazotization, transforming the molecule into a highly reactive diazonium salt.[3]

-

The Phenolic Hydroxyl (-OH): As a weakly acidic proton donor and a site for O-alkylation or O-acylation, this group is pivotal for forming ethers and esters. Its position ortho to the amino group is the key to forming five- and six-membered heterocyclic rings.[8]

-

The Electron-Withdrawing Groups (-Cl and -NO₂): These substituents play a crucial role in modulating the reactivity of the aromatic ring. They are powerful electron-withdrawing groups that influence the final properties (e.g., color, stability) of synthesized molecules.[3] The nitro group also presents an additional synthetic handle, as it can be selectively reduced to a second amino group under specific conditions.[9]

Core Synthetic Transformations and Protocols

The true power of this compound is realized through its application in several cornerstone reactions of organic synthesis.

Diazotization and Azo Coupling: The Chromophore Engine

The most prominent application of this molecule is in the synthesis of azo dyes.[1] The process hinges on the conversion of the primary aromatic amine into a diazonium salt, a potent electrophile.

Causality and Mechanism: The reaction is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.[10][11] The acid protonates the nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺).[11] The lone pair of the primary amine of this compound attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule result in the formation of a stable aryl diazonium salt.[11] This salt is then immediately used in a coupling reaction with an electron-rich aromatic compound (the coupling component), such as another phenol or an aniline, to form the characteristic azo (-N=N-) linkage, which is the basis of the dye's color.[3]

Caption: Workflow for Azo Dye Synthesis.

Experimental Protocol: Synthesis of an Azo Dye

-

Diazotization: In a flask equipped with a stirrer and thermometer, suspend this compound (1.0 eq.) in a solution of hydrochloric acid (2.5 eq.) and water. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, ensuring the temperature does not exceed 5 °C. Stir vigorously. The reaction progress can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

-

Continue stirring at 0-5 °C for 30 minutes after the addition is complete to ensure full conversion to the diazonium salt.

-

Coupling: In a separate vessel, dissolve the coupling component (e.g., Naphthol AS, 1.0 eq.) in an aqueous solution of sodium hydroxide to form the phenoxide salt.

-

Slowly add the cold diazonium salt solution to the coupling component solution. The azo coupling reaction is typically rapid, indicated by the immediate formation of a brightly colored precipitate.

-

Maintain the pH and temperature as required for the specific coupling reaction.

-

After stirring for 1-2 hours, the precipitated dye is collected by filtration, washed thoroughly with water to remove salts, and dried.

Cyclization Reactions: Building Heterocyclic Scaffolds

The ortho-aminophenol moiety is a classic precursor for constructing fused heterocyclic systems, which are prevalent in pharmaceuticals and functional materials.[8] The reaction of the adjacent amino and hydroxyl groups with bifunctional electrophiles provides a direct route to benzoxazole derivatives.

Causality and Mechanism: When treated with an acylating agent like benzoyl chloride in the presence of a suitable base, this compound can undergo acylation on either the nitrogen (N-acylation) or the oxygen (O-acylation). The choice of base is critical. A sterically hindered, strong base like triethylamine favors the formation of the O-acyl product (an ester).[12] This ester intermediate can then undergo a thermal, acid-catalyzed dehydration and ring-closure to form the stable 2-substituted benzoxazole ring system.[12] This selectivity is crucial for directing the synthesis towards the desired heterocyclic core.

Caption: Benzoxazole synthesis workflow.

Experimental Protocol: Synthesis of a Benzoxazole Derivative [12]

-

O-Acylation: To a solution of this compound (1.0 eq.) in a suitable solvent like N,N-dimethylacetamide, add triethylamine (1.0 eq.).

-

Cool the mixture and add benzoyl chloride (1.0 eq.) dropwise, maintaining the temperature at approximately 50 °C.

-

Stir the reaction mixture for 30-60 minutes post-addition.

-

Precipitate the ester intermediate by adding methanol and water. Filter the resulting crystals and wash them with methanol to obtain the crude O-acyl product.

-

Cyclization: Add the dried O-acyl intermediate (1.0 eq.) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.4 eq.) to toluene.

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction for completion (typically 1-2 hours).

-

Cool the reaction mixture, and the benzoxazole product will crystallize. Collect the product by filtration and wash with methanol to purify.

Safety and Handling: A Scientist's Responsibility

Trustworthiness in science begins with safety. This compound is a hazardous substance and must be handled with appropriate precautions.

-